molecular formula C10H10FNO2 B1431895 Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoate CAS No. 1563741-43-4

Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoate

Cat. No. B1431895
M. Wt: 195.19 g/mol
InChI Key: XLFQNFVSYGQCTK-AATRIKPKSA-N
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Description

Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoate, also known as 2-fluoropyridin-3-yl-prop-2-enoic acid ethyl ester, is a fluorinated organic compound belonging to the class of pyridines. It is a colorless liquid with a boiling point of 181 °C and a density of 1.08 g/cm3. It is soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate, and is insoluble in water. It is used in the synthesis of various organic compounds and as an intermediate in pharmaceuticals.

Mechanism Of Action

The mechanism of action of ethyl (2E)-3-(Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoatedin-3-yl)prop-2-enoate is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and other pro-inflammatory mediators. This inhibition of COX enzymes leads to the reduction of inflammation and pain.

Biochemical And Physiological Effects

The biochemical and physiological effects of ethyl (2E)-3-(Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoatedin-3-yl)prop-2-enoate are not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and other pro-inflammatory mediators. This inhibition of COX enzymes leads to the reduction of inflammation and pain. Furthermore, ethyl (2E)-3-(Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoatedin-3-yl)prop-2-enoate has been shown to have anticoagulant activity, which may be beneficial in the prevention of thrombosis and other cardiovascular diseases.

Advantages And Limitations For Lab Experiments

The main advantage of using ethyl (2E)-3-(Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoatedin-3-yl)prop-2-enoate in laboratory experiments is its low cost and ease of synthesis. Additionally, the compound is stable and can be stored for long periods of time without degradation. The main limitation of using the compound in laboratory experiments is its low solubility in water, which can make it difficult to accurately measure the concentration of the compound in aqueous solutions.

Future Directions

Future research on ethyl (2E)-3-(Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoatedin-3-yl)prop-2-enoate could focus on the development of new synthetic methods for the preparation of the compound, as well as the development of new applications for the compound. Additionally, further research could be done to investigate the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, research could be done to investigate the potential toxic effects of the compound, as well as its potential for bioaccumulation.

Scientific Research Applications

Ethyl (2E)-3-(Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoatedin-3-yl)prop-2-enoate is a versatile compound that can be used in many scientific research applications. It can be used as a reagent in the synthesis of various organic compounds, such as pyridine derivatives, heterocyclic compounds, and other fluorinated compounds. It can also be used as a starting material in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticoagulants.

properties

IUPAC Name

ethyl (E)-3-(2-fluoropyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFQNFVSYGQCTK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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